
Dimethyl(1-heptenyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(1-heptenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a hydroxyl group and a 1-heptenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl(1-heptenyl)silanol can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of (E)-1-bromo-1-heptene with t-butyllithium in dry ether at -78°C, followed by the addition of dimethylsilanol . This reaction yields (E)-dimethyl-(1-heptenyl)silanol with high stereospecificity.
Industrial Production Methods: Industrial production of organosilanols, including this compound, often involves the hydrolysis of chlorosilanes or alkoxysilanes. The Müller–Rochow process is a widely used industrial method for producing methylchlorosilanes, which can then be hydrolyzed to form silanols .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl(1-heptenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: Reduction reactions can convert the silanol group to a silyl hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like chlorosilanes and alkoxides are typical reagents.
Major Products:
Oxidation: Silanones
Reduction: Silyl hydrides
Substitution: Various organosilicon compounds depending on the substituent introduced
Applications De Recherche Scientifique
Dimethyl(1-heptenyl)silanol has diverse applications in scientific research:
Biology: Investigated for its potential in modifying biological molecules and surfaces.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of dimethyl(1-heptenyl)silanol involves its ability to form stable siloxane bonds through condensation reactions. The hydroxyl group on the silicon atom can react with other silanol groups or siloxanes, leading to the formation of siloxane linkages. This property is crucial in its applications in materials science and catalysis .
Comparaison Avec Des Composés Similaires
Trimethylsilanol: Contains three methyl groups attached to the silicon atom.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups attached to the silicon atom.
Diisopropyl-(1-heptenyl)silanol: Similar structure but with isopropyl groups instead of methyl groups
Uniqueness: Dimethyl(1-heptenyl)silanol is unique due to its combination of a 1-heptenyl group and two methyl groups, which imparts specific reactivity and stability. This makes it particularly useful in stereospecific synthesis and industrial applications where precise control over molecular structure is required .
Propriétés
Formule moléculaire |
C9H20OSi |
|---|---|
Poids moléculaire |
172.34 g/mol |
Nom IUPAC |
[(E)-hept-1-enyl]-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H20OSi/c1-4-5-6-7-8-9-11(2,3)10/h8-10H,4-7H2,1-3H3/b9-8+ |
Clé InChI |
QDJCYIGRPBQNER-CMDGGOBGSA-N |
SMILES isomérique |
CCCCC/C=C/[Si](C)(C)O |
SMILES canonique |
CCCCCC=C[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
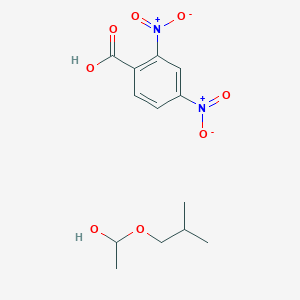
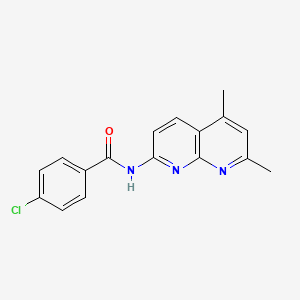

![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)



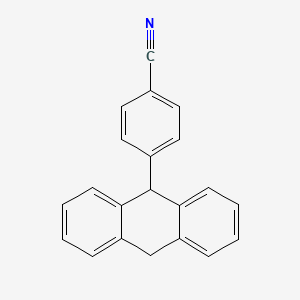
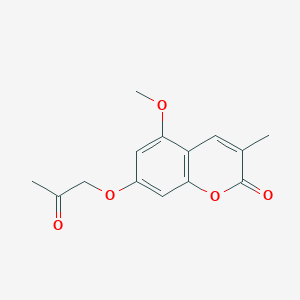
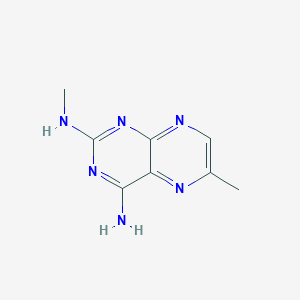
![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
